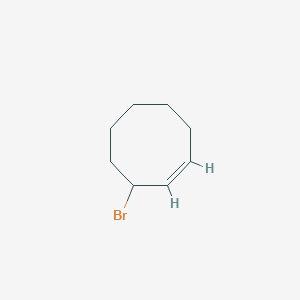

1-Cyclooctene, 3-bromo-

Description

BenchChem offers high-quality 1-Cyclooctene, 3-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclooctene, 3-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H13Br |

|---|---|

Molecular Weight |

189.09 g/mol |

IUPAC Name |

(1Z)-3-bromocyclooctene |

InChI |

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2/b6-4- |

InChI Key |

XOAUXFIKYVGQHT-XQRVVYSFSA-N |

Isomeric SMILES |

C1CC/C=C\C(CC1)Br |

Canonical SMILES |

C1CCC=CC(CC1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Cyclooctene, 3-bromo-: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1-Cyclooctene, 3-bromo-, a valuable intermediate in organic synthesis. The primary and most effective method for this transformation is the allylic bromination of cyclooctene utilizing N-bromosuccinimide (NBS). This document details the underlying free-radical mechanism, provides a comprehensive experimental protocol, and presents quantitative data in a structured format. Furthermore, visual diagrams of the reaction pathway and experimental workflow are included to facilitate a thorough understanding of the process.

Introduction

1-Cyclooctene, 3-bromo- is a key building block in the synthesis of various complex organic molecules and pharmaceutical compounds. Its bifunctional nature, possessing both a double bond and a reactive bromine atom at an allylic position, allows for a wide range of subsequent chemical modifications. The selective introduction of a bromine atom at the allylic position of cyclooctene is efficiently achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source. This method, often referred to as the Wohl-Ziegler reaction, is favored due to its selectivity and the ability to maintain a low concentration of bromine in the reaction mixture, thereby minimizing unwanted side reactions such as addition to the double bond.[1][2][3][4]

Reaction Mechanism: Allylic Bromination

The synthesis of 1-Cyclooctene, 3-bromo- from cyclooctene proceeds via a free-radical chain mechanism. This process is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5]

The mechanism can be broken down into three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or the initiator, to generate a bromine radical (Br•).[1]

-

Propagation: The bromine radical then abstracts a hydrogen atom from the allylic position of cyclooctene. This is the rate-determining step and is favored due to the lower bond dissociation energy of the allylic C-H bond compared to vinylic or other alkyl C-H bonds.[2] This abstraction forms a resonance-stabilized allylic radical and hydrogen bromide (HBr). The newly formed HBr reacts with NBS to generate a molecule of bromine (Br2) at a low concentration.[1][2] The allylic radical then reacts with this Br2 to yield the desired product, 1-Cyclooctene, 3-bromo-, and another bromine radical, which continues the chain reaction.[1][2]

-

Termination: The reaction is terminated when two radicals combine.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 1-Cyclooctene, 3-bromo-.

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| cis-Cyclooctene | C8H14 | 110.20 | Starting Material |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | Radical Initiator |

| Cyclohexane | C6H12 | 84.16 | Solvent |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value | Reference |

| Molar Ratio (Cyclooctene:NBS:AIBN) | 1 : 1.2 : 0.05 | Adapted from[5] |

| Solvent | Cyclohexane | [6] |

| Temperature | Reflux | [6] |

| Reaction Time | 3.5 hours | [5] |

| Yield | 71% | [6] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for allylic bromination.[5][6]

Materials:

-

cis-Cyclooctene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Cyclohexane

-

Saturated sodium sulfite (Na2SO3) solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cis-cyclooctene in cyclohexane.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3.5 hours. The progress of the reaction can be monitored by TLC or GC analysis.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1-Cyclooctene, 3-bromo-.

Visualizations

Diagram 1: Signaling Pathway of Allylic Bromination

References

- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

"physical and chemical properties of 3-bromocyclooctene"

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocyclooctene is a halogenated cycloalkene that serves as a versatile intermediate in organic synthesis. Its unique eight-membered ring structure and the presence of both an alkene and an allylic bromide functionality make it a valuable building block for the synthesis of a variety of more complex molecules, including potential pharmaceutical candidates and novel materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-bromocyclooctene, detailed experimental protocols for its synthesis and key reactions, and essential safety information.

Physical and Chemical Properties

Table 1: General and Physical Properties of 3-Bromocyclooctene [1][2]

| Property | Value |

| Molecular Formula | C₈H₁₃Br |

| Molecular Weight | 189.09 g/mol [1] |

| CAS Number | 7422-06-2[1][2][3] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 79 °C at 5 Torr |

| Melting Point | Not available |

| Density (calculated) | 1.3308 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, benzene, and chloroform. |

Table 2: Spectroscopic Data of 3-Bromocyclooctene

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data not readily available in searched literature. |

| ¹³C NMR | Data available in spectral databases.[3] |

| Infrared (IR) Spectroscopy | Data available in spectral databases.[3] |

| Mass Spectrometry (MS) | Data available in spectral databases.[3] |

Experimental Protocols

Synthesis of 3-Bromocyclooctene

A common and effective method for the synthesis of 3-bromocyclooctene is the allylic bromination of cis-cyclooctene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[4]

Experimental Workflow: Synthesis of 3-Bromocyclooctene

References

An In-depth Technical Guide to the Allylic Bromination of Cyclooctene using N-Bromosuccinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allylic bromination of cyclooctene utilizing N-bromosuccinimide (NBS). The document details the underlying reaction mechanism, experimental protocols, expected outcomes, and safety considerations.

Introduction

Allylic bromination is a powerful transformation in organic synthesis, enabling the introduction of a bromine atom at a position adjacent to a carbon-carbon double bond. This functionality serves as a versatile handle for subsequent nucleophilic substitutions, eliminations, and organometallic coupling reactions, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. The use of N-bromosuccinimide (NBS) as a reagent for this transformation is particularly advantageous as it provides a low and constant concentration of molecular bromine (Br₂), which favors the desired radical substitution pathway over competing electrophilic addition to the alkene.[1][2][3][4][5] This guide focuses on the application of this methodology to cyclooctene, a common cyclic alkene, to yield 3-bromocyclooctene.

Reaction Mechanism

The allylic bromination of cyclooctene with NBS proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[1][2][6]

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), upon heating or irradiation with UV light.[7] This generates initial radicals which then react with trace amounts of HBr present to produce bromine radicals (Br•). Alternatively, the N-Br bond in NBS can undergo homolysis to a limited extent.

Propagation: This stage consists of a self-sustaining cycle of two steps:

-

A bromine radical abstracts an allylic hydrogen atom from cyclooctene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1]

-

The newly formed allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to afford the product, 3-bromocyclooctene, and another bromine radical, which continues the chain reaction.[2][6]

Termination: The chain reaction is terminated when two radical species combine. This can occur through the combination of two bromine radicals, two allylic radicals, or a bromine and an allylic radical.

The use of NBS is crucial for the success of this reaction. NBS reacts with the HBr generated during the propagation step to produce a low, steady concentration of Br₂. This low concentration of bromine is key to favoring the radical substitution pathway over the electrophilic addition of bromine across the double bond, which would lead to the formation of 1,2-dibromocyclooctane.[1][2][3]

Experimental Protocol

The following is a representative experimental protocol for the allylic bromination of a cyclic alkene, adapted from a reliable procedure for a similar substrate.[8]

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) |

| Cyclooctene | 110.20 |

| N-Bromosuccinimide (NBS) | 177.98 |

| Benzoyl Peroxide (or AIBN) | 242.23 (164.21) |

| Carbon Tetrachloride (CCl₄) | 153.82 |

| Calcium Chloride (anhydrous) | 110.98 |

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclooctene, N-bromosuccinimide (NBS), a catalytic amount of benzoyl peroxide (or AIBN), and carbon tetrachloride (CCl₄) as the solvent. For a reaction at a 0.1 mole scale of the limiting reagent, a suitable starting point would be to use a slight excess of cyclooctene.

-

Reaction: The mixture is heated to a gentle reflux with stirring. The reaction is often initiated by the heat, and a more rapid reflux may be observed as the reaction proceeds. The reaction progress can be monitored by the disappearance of the dense NBS from the bottom of the flask as it is converted to the less dense succinimide, which floats. The reaction is typically continued for several hours after the initiation.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture by suction filtration to remove the succinimide byproduct. Wash the filter cake with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel and wash with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 3-bromocyclooctene as a colorless oil.

Data Presentation

Product Characteristics

| Property | Value | Reference |

| IUPAC Name | (1Z)-3-bromocyclooctene | [8] |

| Molecular Formula | C₈H₁₃Br | [6][8] |

| Molar Mass | 189.09 g/mol | [6][8] |

| Appearance | Colorless oil | [9] (for analogous 3-bromocyclohexene) |

Expected Yield

The yield for the allylic bromination of cyclic alkenes with NBS is generally good. For the closely related allylic bromination of 1,5-cyclooctadiene, a yield of 60-65% has been reported.[8] A similar yield can be anticipated for the reaction with cyclooctene.

Spectroscopic Data

The structure of the product, 3-bromocyclooctene, can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data for 3-Bromocyclooctene | |

| ¹H NMR | Expected signals would include multiplets for the vinyl protons, a multiplet for the proton on the carbon bearing the bromine, and a series of multiplets for the methylene protons of the cyclooctane ring. |

| ¹³C NMR | Expected signals would include two downfield signals for the vinyl carbons, a signal for the carbon attached to the bromine, and several signals in the aliphatic region for the remaining methylene carbons. |

| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. |

Note: Specific peak assignments and coupling constants would need to be determined from the acquired spectra of the synthesized product.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this reaction.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the dust.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent. It is also an ozone-depleting substance, and its use is highly restricted in many jurisdictions. If its use is unavoidable, it must be handled with extreme caution in a fume hood, and appropriate measures should be taken for its disposal. Alternative, less hazardous solvents should be considered if possible.

-

Benzoyl Peroxide: Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. It should be stored and handled with care, avoiding friction, shock, and heat.

-

Cyclooctene: Cyclooctene is a flammable liquid and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines. The reaction can be exothermic, especially during initiation, and should be heated gradually.[9]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. syntheticpages.org [syntheticpages.org]

Technical Guide: Spectroscopic and Synthetic Profile of (1Z)-3-bromocyclooctene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties and a reliable synthetic route for (1Z)-3-bromocyclooctene. Due to the limited availability of public experimental spectral data, this document presents expected spectroscopic values based on chemical structure and data from analogous compounds. A comprehensive experimental protocol for the synthesis of (1Z)-3-bromocyclooctene via allylic bromination of cis-cyclooctene is detailed, including the reaction mechanism. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of this and similar halogenated cycloalkenes.

Introduction

(1Z)-3-bromocyclooctene is a halogenated derivative of cyclooctene, a versatile eight-membered carbocycle. The presence of the bromine atom at the allylic position and the cis-(Z) configuration of the double bond make it a valuable intermediate in organic synthesis. Its reactivity allows for a variety of subsequent chemical transformations, making it a useful building block for the synthesis of more complex molecules, potentially with applications in medicinal chemistry and materials science. Accurate spectroscopic and synthetic information is therefore crucial for its effective utilization in research and development.

Synthesis of (1Z)-3-bromocyclooctene

The most common and effective method for the synthesis of (1Z)-3-bromocyclooctene is the allylic bromination of cis-cyclooctene using N-bromosuccinimide (NBS). This reaction proceeds via a free radical chain mechanism and is favored due to the stability of the allylic radical intermediate.

Synthetic Workflow

Caption: Synthetic workflow for (1Z)-3-bromocyclooctene.

Experimental Protocol

Materials:

-

cis-Cyclooctene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet is charged with cis-cyclooctene and anhydrous carbon tetrachloride.

-

N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN are added to the flask.

-

The reaction mixture is heated to reflux (approximately 77°C) under an inert atmosphere. If using photochemical initiation, the mixture is irradiated with a UV lamp at a suitable temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid succinimide byproduct is removed by vacuum filtration.

-

The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure (1Z)-3-bromocyclooctene.

Reaction Mechanism

The allylic bromination with NBS follows a radical chain mechanism consisting of initiation, propagation, and termination steps.

Caption: Mechanism of allylic bromination.

Spectroscopic Data of (1Z)-3-bromocyclooctene

¹H NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.6 - 5.8 | m | 2H | Olefinic protons (-CH=CH-) |

| ~ 4.8 - 5.0 | m | 1H | Proton on bromine-bearing carbon (-CHBr-) |

| ~ 1.4 - 2.5 | m | 10H | Allylic and aliphatic protons |

¹³C NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 128 - 132 | Olefinic carbons (-C H=C H-) |

| ~ 50 - 55 | Carbon bearing bromine (-C HBr-) |

| ~ 25 - 35 | Allylic and aliphatic carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3020 | Medium | =C-H stretch |

| ~ 2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~ 1650 | Medium | C=C stretch |

| ~ 650 - 750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 188/190 | Moderate | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |

| 109 | High | [M - Br]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

Conclusion

This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of (1Z)-3-bromocyclooctene. The detailed experimental protocol for its synthesis via allylic bromination of cis-cyclooctene offers a reliable method for its preparation. The tabulated spectroscopic data, while based on predictions, serves as a useful reference for the characterization of this compound. This information is intended to facilitate further research and application of (1Z)-3-bromocyclooctene in various fields of chemical science.

In-Depth Technical Guide to 3-Bromocyclooctene (CAS Number: 7422-06-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and suppliers of 3-Bromocyclooctene (CAS No. 7422-06-2). The information is compiled for professionals in research and development who require detailed chemical data.

Chemical and Physical Properties

3-Bromocyclooctene is a halogenated cycloalkene. While extensive experimental data is limited in publicly available literature, the following table summarizes its key identified and computed properties.

| Property | Value | Source |

| CAS Number | 7422-06-2 | [1] |

| Molecular Formula | C₈H₁₃Br | [1][2] |

| Molecular Weight | 189.09 g/mol | [1][2] |

| Boiling Point | 79 °C at 5 Torr | [2] |

| Density | 1.3308 g/cm³ at 25 °C | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Computed XLogP3-AA | 3.5 | [1] |

| Exact Mass | 188.02006 Da | [1] |

Experimental Protocols

Experimental Workflow: General Chemical Synthesis

Caption: A generalized workflow for a typical chemical synthesis process.

Signaling Pathways and Biological Activity

Currently, there is no available information in the public domain regarding any specific signaling pathways or biological activities associated with 3-Bromocyclooctene. This compound is primarily available as a research chemical, and its biological effects have not been extensively studied or reported in peer-reviewed literature.

Logical Relationship: Data Availability

Caption: Availability of technical data for 3-Bromocyclooctene.

Suppliers

3-Bromocyclooctene (CAS 7422-06-2) is available from a number of chemical suppliers catering to the research and development community. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for current availability, purity, and pricing.

| Supplier | Region |

| BLD Pharm | Global |

| ChemicalBook | Global |

| Chemsrc | Global |

| Unisource India | India |

| Ultra Pure Lab Chem Industries LLP | India |

| LookChem | China |

| Sigma-Aldrich | Global |

| Fisher Scientific | Global |

References

"molecular structure and IUPAC name of 1-Cyclooctene, 3-bromo-"

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 3-bromocyclooct-1-ene, a key intermediate in organic synthesis. The document details its molecular structure, chemical and physical properties, spectroscopic profile, and a representative synthetic protocol. The synthesis via allylic bromination is presented, including a detailed reaction mechanism and a workflow diagram. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development endeavors.

Molecular Structure and Nomenclature

3-Bromocyclooct-1-ene is a halogenated cycloalkene. The bromine atom is positioned at the allylic carbon, adjacent to the double bond within the eight-membered ring.

-

IUPAC Name: (1Z)-3-bromocyclooctene[1]

-

Synonyms: 1-Cyclooctene, 3-bromo-; 3-bromocyclooct-1-ene; (Z)-3-bromocyclooct-1-ene[1][2]

Molecular Structure:

Caption: 2D structure of 3-bromocyclooct-1-ene.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 3-bromocyclooct-1-ene. Most of the available data is based on computational models.

Table 1: General and Computed Physical Properties

| Property | Value | Source |

| Molecular Weight | 189.09 g/mol | PubChem[1][2] |

| Exact Mass | 188.02006 Da | PubChem[1][2] |

| XLogP3 | 3.5 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1][2] |

| Rotatable Bond Count | 0 | PubChem[1][2] |

| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |

| Complexity | 96.7 | PubChem[1][2] |

Synthesis Protocol

The primary method for the synthesis of 3-bromocyclooct-1-ene is the allylic bromination of cyclooctene using N-bromosuccinimide (NBS) as the bromine source. This reaction, often initiated by light or a radical initiator, is known as the Wohl-Ziegler reaction.

Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of 3-bromocyclohexene, a similar allylic bromination reaction.[3] This procedure should be effective for the synthesis of 3-bromocyclooct-1-ene with minor modifications as necessary.

Materials:

-

Cyclooctene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or another radical initiator, e.g., AIBN)

-

Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and appropriate safety precautions must be taken. Alternative solvents like cyclohexane or acetonitrile may be used.)

Procedure:

-

To a solution of cyclooctene in carbon tetrachloride, add N-bromosuccinimide.

-

Add a catalytic amount of benzoyl peroxide to the mixture.

-

Stir the mixture at room temperature for a period, then slowly heat to reflux (approximately 77°C for CCl₄). The reaction is often exothermic and requires careful heating.

-

Maintain the reaction at reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield 3-bromocyclooct-1-ene as a colorless oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-bromocyclooct-1-ene.

Reaction Mechanism: Allylic Bromination

The reaction proceeds via a free-radical chain mechanism.

-

Initiation: Light or heat initiates the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide), which then generates a bromine radical from NBS. A trace amount of HBr can also react with NBS to produce a low concentration of Br₂.

-

Propagation:

-

A bromine radical abstracts an allylic hydrogen from cyclooctene, forming a resonance-stabilized allylic radical and HBr.

-

The allylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr and NBS) to form the 3-bromocyclooct-1-ene product and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial as it maintains a low, steady-state concentration of Br₂ and HBr, which suppresses the competing electrophilic addition of bromine across the double bond.

Mechanism Diagram

Caption: Free-radical mechanism of allylic bromination.

Spectroscopic Data

Table 2: Summary of Available Spectroscopic Data

| Technique | Data Availability | Source |

| ¹³C NMR | Spectrum available | SpectraBase via PubChem[1] |

| Mass Spectrometry (GC-MS) | Spectrum available | SpectraBase via PubChem[1] |

| Infrared (IR) Spectroscopy | Spectrum available | SpectraBase via PubChem[1] |

Researchers should refer to spectral databases or acquire experimental data for detailed structural elucidation and purity assessment. Key expected signals would include:

-

¹H NMR: Olefinic protons (typically 5.5-6.0 ppm), the proton on the bromine-bearing carbon (CH-Br, typically 4.5-5.0 ppm), and aliphatic protons of the cyclooctyl ring.

-

¹³C NMR: Olefinic carbons (typically 120-140 ppm), the carbon bearing the bromine atom (typically 50-60 ppm), and other aliphatic carbons.

-

IR: C=C stretch (around 1650 cm⁻¹), C-H stretches (olefinic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), and C-Br stretch (typically 500-600 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

References

An In-Depth Technical Guide to the Reactivity of the Double Bond in 3-Bromocyclooctene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the double bond in 3-bromocyclooctene. While specific quantitative data for this particular molecule is limited in publicly available literature, this document extrapolates from well-established principles of organic chemistry, including conformational analysis and neighboring group participation, to offer a robust predictive framework for its chemical behavior.

Introduction

3-Bromocyclooctene is a fascinating molecule for chemical synthesis and mechanistic studies due to the interplay between the reactive π-system of the double bond and the neighboring bromine atom within a flexible eight-membered ring. The conformational dynamics of the cyclooctene ring play a crucial role in dictating the stereoelectronic environment of the reacting centers, leading to potentially complex and highly selective transformations. This guide will delve into the factors governing the reactivity of the double bond in 3-bromocyclooctene, with a focus on electrophilic additions, oxidations, and cycloaddition reactions.

Conformational Analysis of the Cyclooctene Ring

The reactivity of 3-bromocyclooctene is intrinsically linked to the conformation of the cyclooctene ring. The eight-membered ring is flexible and can adopt several low-energy conformations, with the twist-boat and twist-chair forms being the most significant. The relative orientation of the allylic C-Br bond to the plane of the double bond is a key determinant of the potential for neighboring group participation (NGP).

For NGP to occur effectively, the bromine atom must be able to access the developing positive charge on the adjacent carbon atom during a reaction. This requires a conformation where the bromine is positioned anti-periplanar to the breaking bond or can readily adopt such a conformation. The equilibrium between different conformers and the energy barriers to their interconversion will, therefore, influence reaction rates and product distributions.

General Principles Governing Double Bond Reactivity

The presence of the bromine atom at the allylic position introduces several key factors that modulate the intrinsic reactivity of the cyclooctene double bond:

-

Inductive Effect: The electron-withdrawing inductive effect of the bromine atom deactivates the double bond towards electrophilic attack to a certain extent.

-

Neighboring Group Participation (NGP): The most significant influence of the bromine atom is its potential to act as an internal nucleophile. In reactions involving the formation of a carbocation intermediate at the C2 position, the bromine atom can participate through its lone pairs to form a bridged bromonium ion. This participation can lead to enhanced reaction rates (anchimeric assistance) and high stereoselectivity.

-

Steric Hindrance: The bromine atom can sterically hinder the approach of reagents to one face of the double bond, influencing the stereochemical outcome of reactions.

Key Reactions of the Double Bond in 3-Bromocyclooctene

Electrophilic Addition Reactions

Electrophilic additions to the double bond of 3-bromocyclooctene are expected to be highly influenced by the possibility of neighboring group participation by the bromine atom.

4.1.1. Addition of Halogens (e.g., Br₂)

The addition of bromine to 3-bromocyclooctene is predicted to proceed via a bridged bromonium ion intermediate. The initial electrophilic attack of Br₂ on the double bond can be assisted by the neighboring bromine atom, leading to a stabilized intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) would occur from the face opposite to the bridging bromine, resulting in a trans-addition product.

Table 1: Predicted Product Distribution for the Bromination of 3-Bromocyclooctene

| Product | Predicted Yield | Stereochemistry |

| trans-1,2,3-Tribromocyclooctane | Major | anti-addition |

| cis-1,2,3-Tribromocyclooctane | Minor | syn-addition |

Note: The yields are illustrative and would require experimental verification.

4.1.2. Hydrohalogenation (e.g., HBr)

The addition of HBr is expected to follow Markovnikov's rule, with the initial protonation of the double bond leading to the more stable carbocation at the C2 position. This carbocation can then be trapped by the bromide ion. However, the potential for neighboring group participation by the bromine atom to form a bridged bromonium ion could compete with the direct formation of a classical carbocation, influencing the stereochemical outcome.

Oxidation Reactions

4.2.1. Epoxidation

The epoxidation of 3-bromocyclooctene with peroxy acids (e.g., m-CPBA) is a key transformation. The stereoselectivity of the epoxidation will be influenced by the steric hindrance imposed by the bromine atom and the overall conformation of the cyclooctene ring. The reaction is expected to favor the delivery of the oxygen atom from the less hindered face.

Table 2: Predicted Stereoselectivity in the Epoxidation of 3-Bromocyclooctene

| Reagent | Major Diastereomer | Predicted Diastereomeric Ratio (d.r.) |

| m-CPBA | anti-epoxide | > 5:1 |

| H₂O₂ / NaOH | syn-epoxide (potential for intramolecular reaction) | Variable |

Note: The diastereomeric ratio is an estimate and would depend on the specific reaction conditions.

Cycloaddition Reactions

The double bond of 3-bromocyclooctene can participate in cycloaddition reactions, such as Diels-Alder reactions. The electron-withdrawing nature of the bromine atom may slightly reduce the dienophilic character of the double bond. The stereoselectivity of the cycloaddition will be governed by the facial bias created by the bromine substituent.

Experimental Protocols

The following are representative, detailed methodologies for key experiments involving 3-bromocyclooctene. These protocols are based on standard procedures for similar substrates and should be adapted and optimized for specific research needs.

5.1. Protocol for the Bromination of 3-Bromocyclooctene

Objective: To synthesize trans-1,2,3-tribromocyclooctane via the electrophilic addition of bromine to 3-bromocyclooctene.

Materials:

-

3-Bromocyclooctene (1.0 eq)

-

Bromine (1.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-bromocyclooctene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of bromine in dichloromethane and place it in a dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of 3-bromocyclooctene over a period of 30 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange color of the excess bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired trans-1,2,3-tribromocyclooctane.

5.2. Protocol for the Epoxidation of 3-Bromocyclooctene with m-CPBA

Objective: To synthesize 3-bromocyclooctene oxide.

Materials:

-

3-Bromocyclooctene (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-bromocyclooctene in dichloromethane in a round-bottom flask with a magnetic stir bar.

-

Add m-CPBA portion-wise to the stirred solution at room temperature over 15 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 50 mL) to remove excess m-CPBA and 3-chlorobenzoic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting epoxide by flash chromatography.

Visualizations of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and a general experimental workflow.

Navigating Nucleophilic Substitution at the C-Br Bond of 3-Bromocyclooctene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nucleophilic substitution potential at the C-Br bond of 3-bromocyclooctene, a key allylic halide in synthetic organic chemistry. Understanding the reactivity of this substrate is crucial for the strategic design of novel molecules in pharmaceutical and materials science. This document provides a comprehensive overview of the reaction dynamics, stereochemistry, and experimental considerations, supported by quantitative data and detailed methodologies.

Core Principles of Nucleophilic Substitution at an Allylic Center

Nucleophilic substitution at the allylic C-Br bond of 3-bromocyclooctene can proceed through several mechanisms, primarily S(_N)1, S(_N)2, and their allylic counterparts, S(_N)1' and S(_N)2'. The operative pathway is dictated by the nature of the nucleophile, the solvent, and the overall reaction conditions.

-

S(_N)2 Mechanism: A one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.

-

S(_N)1 Mechanism: A two-step process involving the formation of a resonance-stabilized allylic carbocation intermediate. This pathway is favored by weak nucleophiles in polar protic solvents, which can stabilize the carbocation. The planar nature of the carbocation allows for nucleophilic attack from either face, potentially leading to a mixture of stereoisomers.

-

Allylic Rearrangement (S(_N)' Mechanisms): The presence of the adjacent double bond allows for nucleophilic attack at the γ-carbon, accompanied by a shift of the double bond. This can lead to the formation of rearranged products.

Quantitative Analysis of Nucleophilic Substitution Reactions

The following table summarizes key quantitative data for the nucleophilic substitution of 3-bromocyclooctene with common nucleophiles.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Citation |

| Hydroxide | NaOH | H₂O/THF | Reflux | 12 | 3-Hydroxycyclooctene | 75 | |

| Azide | NaN₃ | DMF | 25 | 24 | 3-Azidocyclooctene | >95 |

Stereochemical Considerations

The stereochemical outcome of nucleophilic substitution at 3-bromocyclooctene is a critical aspect for the synthesis of stereochemically pure compounds.

-

S(_N)2 Reactions: As with other S(_N)2 reactions, the substitution of 3-bromocyclooctene with strong nucleophiles is expected to proceed with a complete inversion of configuration at the stereocenter.[1][2] This is a result of the requisite backside attack of the nucleophile on the carbon atom bearing the bromine.[3]

-

S(_N)1 Reactions: In contrast, S(_N)1 reactions proceed through a planar allylic carbocation intermediate. This allows the nucleophile to attack from either the top or bottom face, which can lead to a racemic or near-racemic mixture of products. The exact ratio may be influenced by the presence of the leaving group on one face of the intermediate, potentially leading to a slight excess of the inversion product.

Experimental Protocols

Synthesis of 3-Hydroxycyclooctene via Hydrolysis

This protocol describes the conversion of 3-bromocyclooctene to 3-hydroxycyclooctene.

Materials:

-

3-Bromocyclooctene

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-bromocyclooctene (1.0 eq) in a 1:1 mixture of THF and water, add sodium hydroxide (1.5 eq).

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After cooling to room temperature, extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of 3-Azidocyclooctene

This protocol details the synthesis of 3-azidocyclooctene from 3-bromocyclooctene.

Materials:

-

3-Bromocyclooctene

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stir plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-bromocyclooctene (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 3-azidocyclooctene is often of sufficient purity for subsequent use. Further purification can be achieved by column chromatography if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways for nucleophilic substitution on 3-bromocyclooctene.

References

- 1. Theoretical study on the mechanism and enantioselectivity of NHC-catalyzed intramolecular SN2′ nucleophilic substitution: what are the roles of NHC and DBU? - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. organic chemistry - Nucleophilic allylic substitution via SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 3-Bromocyclooctene: A Technical Primer for Organic Chemists

Abstract

3-Bromocyclooctene, a halogenated cycloalkene, presents a versatile scaffold for a multitude of transformations in organic synthesis. Its unique combination of a reactive allylic bromide and a conformationally flexible eight-membered ring makes it a valuable precursor for the synthesis of complex molecules, including functionalized cyclooctene derivatives, cyclooctadienes, and cyclooctynes. This technical guide provides an in-depth overview of the potential applications of 3-bromocyclooctene, focusing on key reaction classes such as nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for representative transformations are provided, alongside a comprehensive summary of quantitative data to aid researchers in the practical application of this versatile building block.

Introduction

The cyclooctene framework is a recurring motif in a variety of natural products and bioactive molecules. The ability to functionalize this eight-membered ring system is therefore of significant interest to synthetic chemists, particularly those in the fields of drug discovery and materials science. 3-Bromocyclooctene serves as a readily accessible and highly reactive starting material for introducing diverse functionalities onto the cyclooctane core. The presence of the bromine atom at an allylic position activates the molecule for both SN2 and E2 reaction pathways, while the double bond provides a handle for various addition and transition metal-catalyzed reactions. This guide will explore the synthetic utility of 3-bromocyclooctene, providing researchers with the necessary information to effectively incorporate this building block into their synthetic strategies.

Core Reactivity and Synthetic Applications

The chemical behavior of 3-bromocyclooctene is primarily dictated by the interplay between its allylic bromide functionality and the inherent properties of the cyclooctene ring. This section will delve into the principal reaction pathways available to this substrate.

Nucleophilic Substitution Reactions

As an allylic halide, 3-bromocyclooctene is an excellent substrate for nucleophilic substitution reactions (SN2). A variety of nucleophiles can be employed to displace the bromide, leading to the formation of 3-substituted cyclooctene derivatives. These reactions are fundamental for introducing a wide range of functional groups, including azides, amines, and thiols.

One notable application is the synthesis of allylic azides, which are precursors to valuable chemical entities. The reaction of 3-bromocyclooctene with sodium azide proceeds efficiently to yield 3-azidocyclooctene. This transformation is a key step in the synthesis of more complex nitrogen-containing molecules.

Experimental Protocol: Synthesis of 3-Azidocyclooctene

-

Materials: 3-Bromocyclooctene, Sodium Azide (NaN3), N-Methylpyrrolidone (NMP).

-

Procedure: A solution of 3-bromocyclooctene (10 mmol) and sodium azide (15 mmol) in N-methylpyrrolidone (30 mL) is stirred at room temperature for 3 hours. The reaction mixture is then poured into 500 mL of ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by crystallization from methanol to afford 3-azidocyclooctene as a yellow crystalline solid.[1]

-

Expected Yield: 90%[1]

The following table summarizes representative nucleophilic substitution reactions on analogous 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, which provides an indication of the types of nucleophiles that could be successfully employed with 3-bromocyclooctene.

| Nucleophile | Product | Reference |

| Sodium Azide | 4-Azido-3-nitropyrano[3,2-c]quinolinone | [1] |

| Benzylamine | 4-Benzylamino-3-nitropyrano[3,2-c]quinolinone | [1] |

| Aniline | 4-Phenylamino-3-nitropyrano[3,2-c]quinolinone | [1] |

| Thiophenol | 4-(Phenylthio)-3-nitropyrano[3,2-c]quinolinone | [1] |

| Malononitrile | 4-(Dicyanomethylene)-3-nitropyrano[3,2-c]quinolinone | [1] |

Logical Workflow for Nucleophilic Substitution

Caption: Nucleophilic substitution pathways of 3-bromocyclooctene.

Elimination Reactions

The presence of a hydrogen atom on the carbon adjacent to the bromine-bearing carbon allows 3-bromocyclooctene to undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base. This reaction is a powerful tool for the synthesis of cyclooctadienes and, through further transformations, cyclooctyne derivatives. Cyclooctynes are highly valuable in the field of bioorthogonal chemistry for their application in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Conceptual Workflow for Elimination and Cyclooctyne Synthesis

Caption: Synthetic pathway from 3-bromocyclooctene to cyclooctyne.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 3-bromocyclooctene, as an alkenyl bromide, is a suitable substrate for these powerful transformations. The Heck, Suzuki, and Sonogashira reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of highly functionalized and complex cyclooctene derivatives.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[2] This reaction would allow for the introduction of various alkenyl groups at the 3-position of the cyclooctene ring.

General Experimental Protocol for the Heck Reaction (Adapted from Aryl Halides)

-

Materials: 3-Bromocyclooctene, Alkene (e.g., styrene, methyl acrylate), Palladium catalyst (e.g., Pd(OAc)2, Pd/C), Base (e.g., Na2CO3, Et3N), Additive (e.g., Bu4NCl), Solvent (e.g., NMP, DMF).

-

Procedure: A mixture of 3-bromocyclooctene (4 mmol), the alkene (4.8 mmol), base (5.8 mmol), ammonium salt additive (1 mmol), and the palladium catalyst (0.1 mol% Pd) in the chosen solvent (5 mL) is heated under an inert atmosphere.[3] The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether), filtered, and the filtrate is purified by column chromatography.[3]

| Catalyst | Base | Solvent | Additive | Conversion (%) | Selectivity (%) | Reference |

| Pd/C | Na2CO3 | NMP | Bu4NCl | 95 | >99 | [3] |

| Pd/BaSO4 | Na2CO3 | NMP | Bu4NCl | 80 | >99 | [3] |

| Pd EnCat | Na2CO3 | NMP | Bu4NCl | >99 | >99 | [3] |

Table 1. Representative conditions for the Heck coupling of bromobenzene and styrene, adaptable for 3-bromocyclooctene.[3]

Heck Reaction Mechanism

Caption: Catalytic cycle of the Heck reaction.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction would be highly effective for introducing aryl or vinyl substituents at the 3-position of cyclooctene.

General Experimental Protocol for the Suzuki-Miyaura Coupling (Adapted from Aryl Halides)

-

Materials: 3-Bromocyclooctene, Arylboronic acid (e.g., phenylboronic acid), Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Na2CO3), Solvent (e.g., Toluene, DME, Water).

-

Procedure: A mixture of 3-bromocyclooctene, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents) in a suitable solvent is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.

| Palladium Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 80 | [4] |

| Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 100 | [5] |

Table 2. Common catalytic systems for the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6] This reaction provides a direct route to 3-alkynyl-substituted cyclooctenes, which are versatile intermediates for further transformations.

General Experimental Protocol for the Sonogashira Coupling (Adapted from Aryl Halides)

-

Materials: 3-Bromocyclooctene, Terminal alkyne (e.g., phenylacetylene), Palladium catalyst (e.g., Pd(PPh3)4), Copper(I) salt (e.g., CuI), Base (e.g., Et3N, piperidine), Solvent (e.g., THF, DMF).

-

Procedure: To a solution of 3-bromocyclooctene and the terminal alkyne in a suitable solvent are added the palladium catalyst, the copper(I) salt, and the base. The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The mixture is then quenched with aqueous ammonium chloride, extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

| Palladium Catalyst | Copper Salt | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh3)4 | CuI | Et3N | THF | RT to 50 | [6] |

| PdCl2(PPh3)2 | CuI | i-Pr2NH | DMF | 90 | [6] |

Table 3. Typical conditions for the Sonogashira coupling reaction.

Grignard Reagent Formation and Subsequent Reactions

3-Bromocyclooctene can be converted into the corresponding Grignard reagent, cycloocten-3-ylmagnesium bromide, by reaction with magnesium metal in an ethereal solvent. This organometallic reagent is a powerful nucleophile and can react with a variety of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.

Experimental Protocol: Formation of Cycloocten-3-ylmagnesium Bromide and Reaction with Benzaldehyde

-

Materials: 3-Bromocyclooctene, Magnesium turnings, Anhydrous diethyl ether, Benzaldehyde, Aqueous HCl.

-

Procedure:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of 3-bromocyclooctene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Reaction with Benzaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of benzaldehyde in anhydrous diethyl ether is added dropwise. The reaction is stirred until completion (monitored by TLC).

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride or dilute HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield phenyl(cyclooct-2-en-1-yl)methanol.

-

Grignard Reaction Workflow

Caption: Synthesis of an alcohol via a Grignard reaction.

Conclusion

3-Bromocyclooctene is a versatile and valuable building block in organic synthesis. Its ability to undergo a wide range of transformations, including nucleophilic substitutions, eliminations, and palladium-catalyzed cross-coupling reactions, provides access to a diverse array of functionalized eight-membered ring systems. The protocols and data presented in this guide are intended to serve as a practical resource for researchers seeking to utilize 3-bromocyclooctene in the synthesis of novel and complex molecular architectures for applications in medicinal chemistry, materials science, and beyond. Further exploration of the reactivity of this compound is warranted and is expected to uncover even more innovative synthetic applications.

References

Methodological & Application

Application of 1-Cyclooctene, 3-bromo- in the Synthesis of Marine Natural Products

Introduction

1-Cyclooctene, 3-bromo- is a versatile cyclic allyl bromide that holds potential as a key building block in the stereoselective synthesis of complex natural products, particularly those of marine origin featuring an eight-membered carbocyclic core. Its utility lies in the ability to undergo various transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of intricate molecular architectures. This document outlines the application of 1-cyclooctene, 3-bromo- in the synthesis of the marine-derived sesquiterpenoid, (+)-Dactyloxene-B, a representative example of a natural product containing a cyclooctane ring system.

Synthesis of (+)-Dactyloxene-B: A Case Study

The total synthesis of the marine natural product (+)-Dactyloxene-B, isolated from the sea hare Aplysia dactylomela, provides a compelling example of the strategic application of 1-cyclooctene, 3-bromo-. The key transformation involves the stereoselective allylic substitution of the bromide with a suitable nucleophile, establishing a crucial carbon-carbon bond and setting a key stereocenter in the target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of (+)-Dactyloxene-B reveals that the carbon skeleton can be disconnected at the C5-C6 bond, leading back to two key fragments: a chiral propionaldehyde derivative and a functionalized cyclooctenyl unit. This cyclooctenyl unit can, in turn, be derived from 1-cyclooctene, 3-bromo- through a nucleophilic displacement reaction.

Application Notes and Protocols: Preparation of Grignard Reagents from 3-Bromocyclooctene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the preparation of the Grignard reagent from 3-bromocyclooctene, resulting in cycloocten-3-ylmagnesium bromide. Due to the limited availability of specific data for 3-bromocyclooctene in the scientific literature, this protocol is adapted from established procedures for structurally similar cyclic and acyclic allylic bromides.[1][2][3] Optimization of the described conditions may be necessary to achieve desired yields and purity.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[4] The preparation of cycloocten-3-ylmagnesium bromide from 3-bromocyclooctene offers a versatile intermediate for the synthesis of a variety of complex molecules, including potential pharmaceutical compounds. The synthesis involves the reaction of 3-bromocyclooctene with magnesium metal in an anhydrous ethereal solvent.[5] Key challenges in this synthesis include the requisite anhydrous conditions and the potential for a significant side reaction, Wurtz coupling, which leads to the formation of a dimer.[3][5][6]

Reaction and Side Reactions

Primary Reaction: Formation of the Grignard Reagent.

Principal Side Reaction: Wurtz Coupling. This reaction involves the coupling of the Grignard reagent with unreacted 3-bromocyclooctene to form a dimer (3,3'-bicyclooctenyl).[3][5][6][7] This side reaction is more prevalent at higher temperatures and higher concentrations of the alkyl halide.[3][5]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the preparation of Grignard reagents from allylic bromides, which can be used as a starting point for the synthesis with 3-bromocyclooctene.

| Parameter | Typical Value/Range | Notes |

| Reactant Ratio (Mg:Bromide) | 1.1:1 to 1.5:1 molar ratio | A slight excess of magnesium is used to ensure complete reaction of the bromide.[8] |

| Solvent | Anhydrous Diethyl Ether or THF | THF is often preferred for less reactive halides.[5] |

| Reaction Temperature | 0°C to Room Temperature | Lower temperatures can help to minimize the Wurtz coupling side reaction.[3] |

| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by the disappearance of magnesium turnings. |

| Initiation | Iodine crystal or 1,2-dibromoethane | Used to activate the magnesium surface.[1][5] |

| Typical Yield of Grignard Reagent | 70-90% (by titration) | Yields are highly dependent on the purity of reagents and exclusion of moisture.[1][9] |

| Typical Yield of Wurtz Dimer | 5-20% | Can be minimized by slow addition of the bromide and maintaining a low temperature.[3] |

Experimental Protocol

This protocol provides a detailed methodology for the preparation of cycloocten-3-ylmagnesium bromide.

4.1. Materials and Equipment

-

3-bromocyclooctene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Drying tubes (e.g., with calcium chloride)

-

Standard glassware for workup (separatory funnel, beakers, etc.)

4.2. Pre-reaction Preparations

-

Drying of Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.[10]

-

Solvent and Reagent Purity: Anhydrous solvents are critical for the success of the reaction.[5] Use freshly distilled or commercially available anhydrous solvents. 3-bromocyclooctene should be free of water.

4.3. Reaction Procedure

-

Setup: Assemble the dry three-necked flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[1][4] Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This process helps to activate the magnesium surface.

-

Initiation: Add a small portion (approximately 10%) of a solution of 3-bromocyclooctene (1 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to the magnesium.

-

Monitoring Initiation: The reaction is initiated when the iodine color fades and bubbling is observed at the magnesium surface. The mixture may also become cloudy and gently reflux. If the reaction does not start, gentle warming may be applied.

-

Addition of Bromide: Once the reaction has initiated, add the remaining solution of 3-bromocyclooctene dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The completion of the reaction is indicated by the consumption of most of the magnesium.

-

Work-up (for subsequent reactions): The resulting Grignard reagent is typically used immediately in the next synthetic step. The concentration of the Grignard reagent can be determined by titration before use.[12]

4.4. Work-up (for isolation and analysis - not typically performed)

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted magnesium.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

The solvent can be removed under reduced pressure, but the Grignard reagent itself is not typically isolated.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the preparation of cycloocten-3-ylmagnesium bromide.

Signaling Pathway of Grignard Reagent Formation

Caption: Simplified mechanism of Grignard reagent formation.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. organic chemistry - Grignard-type reaction of 3-bromocyclohexene, or rather recombination? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wurtz Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. m.youtube.com [m.youtube.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Coupling Reactions with 3-Bromocyclooctene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium and nickel-catalyzed cross-coupling reactions utilizing 3-bromocyclooctene as a key building block. The methodologies outlined enable the synthesis of a diverse range of functionalized cyclooctene derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

Cyclooctene scaffolds are important structural motifs in many biologically active molecules and complex organic materials. The ability to functionalize the cyclooctene ring at specific positions is crucial for the development of novel compounds with tailored properties. 3-Bromocyclooctene serves as a versatile starting material for introducing a variety of substituents via modern cross-coupling chemistry. This document outlines protocols for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with the necessary information to perform these transformations efficiently and effectively. While specific data for 3-bromocyclooctene is limited in the literature, the following protocols are based on established methods for similar cyclic vinyl bromides and provide a strong foundation for reaction optimization.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the coupling of 3-bromocyclooctene with various partners, based on analogous reactions with similar substrates.

Table 1: Suzuki-Miyaura Coupling of 3-Bromocyclooctene with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 80-90 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 75-85 |

Table 2: Heck Reaction of 3-Bromocyclooctene with Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 120 | 16 | 75-85 |

| 3 | Cyclohexene | Herrmann's catalyst (1) | - | Cy₂NMe | NMP | 130 | 20 | 60-70 |

Table 3: Sonogashira Coupling of 3-Bromocyclooctene with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (1.5) | CuI (3) | i-Pr₂NH | Toluene | 70 | 12 | 85-95 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | Piperidine | DMF | 50 | 10 | 75-85 |

Table 4: Buchwald-Hartwig Amination of 3-Bromocyclooctene with Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 90 | 18 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 110 | 16 | 70-80 |

Experimental Protocols

The following are detailed experimental protocols for the palladium-catalyzed coupling reactions of 3-bromocyclooctene. These protocols are based on general procedures and may require optimization for specific substrates.

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 3-aryl-substituted cyclooctenes.

Reagents:

-

3-Bromocyclooctene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (2 mol%)

-

2 M aqueous Na₂CO₃ solution (2.0 equiv)

-

Toluene

Procedure:

-

To a flame-dried Schlenk flask, add 3-bromocyclooctene, the arylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add toluene via syringe, followed by the aqueous Na₂CO₃ solution.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Heck Reaction Protocol

This protocol is for the synthesis of 3-alkenyl-substituted cyclooctenes.

Reagents:

-

3-Bromocyclooctene (1.0 equiv)

-

Alkene (e.g., Styrene) (1.5 equiv)

-

Pd(OAc)₂ (2 mol%)

-

P(o-tolyl)₃ (4 mol%)

-

Et₃N (2.0 equiv)

-

Anhydrous DMF

Procedure:

-

In a sealed tube, combine 3-bromocyclooctene, Pd(OAc)₂, and P(o-tolyl)₃.

-

Purge the tube with an inert gas.

-

Add anhydrous DMF, the alkene, and Et₃N via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent in vacuo and purify the residue by column chromatography.

Application Notes and Protocols for the Synthesis of Bioactive Molecules with a Cyclooctene Scaffold

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules featuring a cyclooctene scaffold. The focus is on compounds with demonstrated anticancer and anti-inflammatory properties, including natural products and their synthetic analogues.

Introduction to Bioactive Cyclooctene Scaffolds

The cyclooctene ring system is a versatile scaffold found in a variety of biologically active molecules. Its inherent conformational flexibility and the reactivity of the double bond make it an attractive starting point for the synthesis of complex molecular architectures. Notably, the dibenzocyclooctadiene lignans, isolated from plants of the Schisandra genus, and synthetic benzocyclooctene-based compounds have emerged as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This document outlines the synthesis of representative bioactive molecules and the protocols to assess their biological activity.

Data Presentation: Biological Activity of Cyclooctene-Containing Molecules

The following tables summarize the in vitro biological activity of selected bioactive molecules possessing a cyclooctene or related scaffold.

Table 1: Cytotoxicity of Dibenzocyclooctadiene Lignans in Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Gomisin G | Leukemia | 5.51 | [1] |

| Gomisin G | HeLa | 5.51 | [1] |

| Benzoylgomisin Q | Leukemia | 55.1 | [1] |

| Benzoylgomisin Q | HeLa | 61.2 | [1] |

| Schisantherin A | Leukemia | 61.2 | [1] |

Table 2: Tubulin Polymerization Inhibition and Cytotoxicity of Benzocyclooctene Analogues

| Compound | Tubulin Polymerization IC50 (µM) | Cell Line | GI50 (µM) | Reference |

| Benzocyclooctene phenol 23 | < 5 | DU-145 (prostate) | 0.105 | [2] |

| Water-soluble prodrug salt 24 | < 5 | DU-145 (prostate) | 0.0410 | [2] |

| KGP-18 (Benzosuberene analogue) | ~1.0 | NCI-H460 (lung) | 0.00547 | [3] |

| Fluoro-benzosuberene analogue 37 | ~1.0 | NCI-H460 (lung) | 0.00547 | [3] |

Experimental Protocols

Protocol 1: Synthesis of Dibenzocyclooctadiene Lignan Intermediate (Gomisin N Synthesis)

This protocol describes a key step in the total synthesis of Gomisin N, a bioactive dibenzocyclooctadiene lignan. The procedure focuses on the stereoselective reduction of a tetracyclic α,β-unsaturated lactone intermediate.[4]

Materials:

-

Tetracyclic α,β-unsaturated lactone (5)

-

Magnesium turnings

-

Methanol (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the tetracyclic α,β-unsaturated lactone (5) in anhydrous methanol.

-

Addition of Magnesium: To the stirred solution, add magnesium turnings.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is no longer visible by TLC.

-

Work-up: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired stereoisomerically pure lactone (6).